

An In-depth Technical Guide to the Molecular Structure and Properties of Cyclopropanecarbohydrazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopropanecarbohydrazide

Cat. No.: B1346824

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarbohydrazide, a unique molecule incorporating a strained three-membered ring and a reactive hydrazide functional group, presents a compelling scaffold for research and development, particularly in the pharmaceutical sciences. This guide provides a comprehensive overview of its molecular structure, synthesis, and a key biological activity as a potential monoamine oxidase (MAO) inhibitor. Detailed experimental data from crystallographic studies are presented, alongside a protocol for its synthesis. Furthermore, the mechanism of action within the context of neurotransmitter degradation is illustrated through a signaling pathway diagram.

Molecular Structure and Properties

Cyclopropanecarbohydrazide ($C_4H_8N_2O$) is a crystalline solid with a distinctive molecular architecture dominated by the presence of a cyclopropane ring. This feature imparts significant conformational rigidity and unique electronic properties, making it an attractive building block in medicinal chemistry.

Chemical Identifiers

Identifier	Value
IUPAC Name	cyclopropanecarbohydrazide
Molecular Formula	C ₄ H ₈ N ₂ O
Molecular Weight	100.12 g/mol
CAS Number	6952-93-8
SMILES	C1CC1C(=O)NN
InChI Key	JFYKIEHOOZWARC-UHFFFAOYSA-N

Crystallographic Data

The precise three-dimensional arrangement of atoms in **cyclopropanecarbohydrazide** has been determined by X-ray crystallography. The crystals are monoclinic, belonging to the P₂₁/c space group. The unit cell parameters and key bond lengths are summarized below, providing insight into the molecule's geometry and electronic distribution. The C-C bond between the cyclopropane ring and the carbonyl group is notably shorter than a typical single bond, suggesting a degree of conjugation between the strained ring and the amide system.

Parameter	Value
Crystal System	Monoclinic
Space Group	P ₂ ₁ /c
a	9.813 ± 0.005 Å
b	4.847 ± 0.005 Å
c	11.660 ± 0.005 Å
β	97° 43' ± 5'
Molecules per unit cell (Z)	4
C(ring)-C(carbonyl) Bond Length	1.48 ± 0.02 Å

Note: Spectroscopic data such as experimental ^1H and ^{13}C NMR for **cyclopropanecarbohydrazide** are not readily available in public spectral databases. However, the structural information provided by X-ray crystallography gives a definitive view of its solid-state conformation.

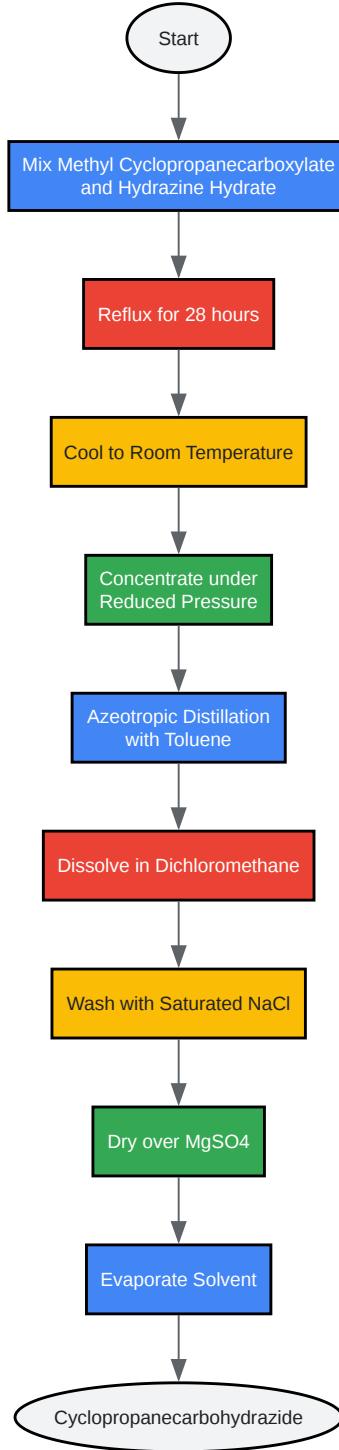
Synthesis of Cyclopropanecarbohydrazide

The synthesis of **cyclopropanecarbohydrazide** is typically achieved through the reaction of a cyclopropanecarboxylic acid ester with hydrazine hydrate. This straightforward nucleophilic acyl substitution reaction provides a reliable route to the desired product.

Experimental Protocol

Reaction: Methyl cyclopropanecarboxylate + Hydrazine hydrate \rightarrow
Cyclopropanecarbohydrazide + Methanol

Materials:


- Methyl cyclopropanecarboxylate
- Hydrazine hydrate
- Dichloromethane
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Toluene

Procedure:

- Combine methyl cyclopropanecarboxylate (1.0 eq) and hydrazine hydrate (1.5 eq).
- Heat the mixture at reflux for 28 hours.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Perform azeotropic distillation with toluene to remove residual water.

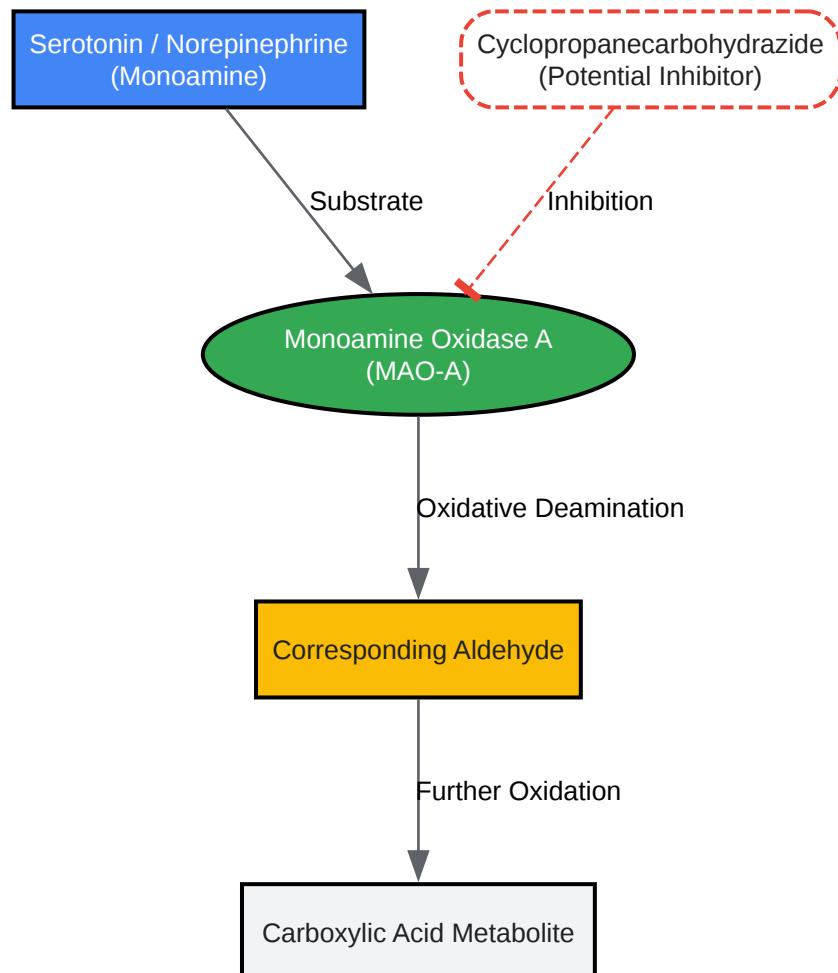
- Dissolve the crude product in dichloromethane and wash with a saturated sodium chloride solution.
- Dry the organic phase over anhydrous magnesium sulfate.
- Remove the solvent by evaporation under reduced pressure to yield the final product, cyclopropylcarbohydrazide.

Synthesis Workflow of Cyclopropanecarbohydrazide

[Click to download full resolution via product page](#)

Synthesis Workflow

Biological Activity: Inhibition of Monoamine Oxidase A (MAO-A)


Derivatives of cyclopropane are recognized as potent inhibitors of monoamine oxidases (MAOs), a family of enzymes crucial for the degradation of monoamine neurotransmitters. The hydrazide moiety in **cyclopropanecarbohydrazide** also suggests potential for MAO inhibition, as other hydrazine derivatives are known to act as inhibitors of these enzymes.

The MAO-A Signaling Pathway

Monoamine oxidase A (MAO-A) is primarily responsible for the oxidative deamination of key neurotransmitters such as serotonin and norepinephrine in the brain.^[1] This enzymatic process is essential for maintaining appropriate neurotransmitter levels and terminating their signaling. The inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is therapeutically exploited in the treatment of depression and anxiety disorders.^[2]

The general reaction catalyzed by MAO-A involves the oxidation of a monoamine to its corresponding aldehyde, with the concurrent reduction of a flavin adenine dinucleotide (FAD) cofactor. The aldehyde is subsequently oxidized to a carboxylic acid.

MAO-A Catalyzed Neurotransmitter Degradation and Inhibition

[Click to download full resolution via product page](#)

MAO-A Signaling Pathway

Applications in Drug Development

The structural and chemical properties of **cyclopropanecarbohydrazide** make it a valuable lead compound in drug discovery. The rigid cyclopropane ring can enhance metabolic stability and improve binding affinity to biological targets. Its potential as an MAO inhibitor positions it as a candidate for the development of novel therapeutics for neurological and psychiatric

disorders. Further derivatization of the hydrazide group could lead to the discovery of more potent and selective inhibitors.

Conclusion

Cyclopropanecarbohydrazide is a molecule with significant potential in chemical and pharmaceutical research. Its well-defined molecular structure, accessible synthesis, and promising biological activity profile as a potential MAO inhibitor warrant further investigation. This guide provides a foundational understanding of its core properties to aid researchers and scientists in their exploration of this intriguing compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Properties of Cyclopropanecarbohydrazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346824#molecular-structure-of-cyclopropanecarbohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com